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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of fenoprofen calcium

dihydrate, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its

solid-state properties is critical for drug development, formulation, and ensuring therapeutic

efficacy. This document summarizes the key crystallographic data, details the experimental

protocols for its characterization, and visualizes the intricate molecular arrangement.

Crystallographic and Structural Data
The definitive crystal structure of fenoprofen calcium dihydrate was determined by single-

crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/n.

[1][2] The asymmetric unit contains one calcium cation, two fenoprofen anions (one of each

enantiomer, as it is a racemic compound), and two water molecules.[2]

The calcium ion is coordinated to six oxygen atoms.[1][3] Two of these coordinating oxygens

are from the two water molecules, and the other four are provided by the carboxylate groups of

four distinct fenoprofen anions.[1][3] This coordination environment is a key feature of the
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crystal packing. Each fenoprofen anion, in turn, bridges two different calcium ions, creating a

polymeric network.[1][3]

One of the water molecules is situated in a more polar region of the crystal lattice,

"sandwiched" between repeating polar carboxylate groups, while the other resides in a less

polar environment.[1][3] This difference in the local environment of the water molecules is

reflected in the dehydration behavior of the compound.[1]

The crystallographic data for fenoprofen calcium dihydrate at both room temperature and -100

°C are presented in the tables below.

Table 1: Unit Cell Parameters for Fenoprofen Calcium Dihydrate

Parameter
Value (Room Temperature)
[2]

Value (-100 °C)[2]

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/n

a (Å) 19.018 Not explicitly stated

b (Å) 7.738 Not explicitly stated

c (Å) 19.472 Not explicitly stated

β (°) 91.66 Not explicitly stated

Note: While the room temperature unit cell parameters were determined from powder X-ray

diffraction data, the single-crystal structure was solved at -100 °C. The detailed atomic

coordinates, bond lengths, bond angles, and torsion angles from the single-crystal study are

essential for a complete understanding of the molecular geometry and intermolecular

interactions.

Experimental Methodologies
The determination of the crystal structure of fenoprofen calcium dihydrate and its

physicochemical characterization involved several key experimental techniques.
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Single-Crystal X-ray Diffraction (XRD)
The primary method for elucidating the three-dimensional atomic arrangement was single-

crystal XRD analysis.[1]

Experimental Protocol:

Crystallization: Single crystals of fenoprofen calcium dihydrate were grown for the analysis.

The specific solvent system and crystallization conditions are detailed in the primary

literature.

Data Collection: A suitable single crystal was mounted on a goniometer. The diffraction data

was collected at a temperature of -100 °C to minimize thermal vibrations and obtain a more

precise structure.

Structure Solution and Refinement: The collected diffraction data was processed to

determine the unit cell dimensions and space group. The crystal structure was solved using

direct methods and subsequently refined using full-matrix least-squares procedures. The

positions of all non-hydrogen atoms were refined anisotropically.

Powder X-ray Diffraction (PXRD)
PXRD was employed to analyze the bulk crystalline phase of fenoprofen calcium dihydrate at

room temperature and to study its dehydration and rehydration behavior.[1][2]

Experimental Protocol:

Sample Preparation: The fenoprofen calcium dihydrate powder was gently packed into a

sample holder. For indexing the powder pattern, internal standards such as silicon powder

and silver behenate were used.[2]

Data Collection: The PXRD patterns were collected using a diffractometer with a specific X-

ray source (e.g., Cu Kα radiation). Data was typically collected over a 2θ range sufficient to

capture all characteristic diffraction peaks.

Data Analysis: The experimental powder pattern was indexed to determine the unit cell

parameters at room temperature.[2] Rietveld refinement was also performed using the
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atomic coordinates from the single-crystal structure determination to confirm the phase purity

and refine the lattice parameters.[2]

Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were utilized to

investigate the thermal behavior, including dehydration and phase transitions.[1]

Experimental Protocol:

DSC: A small, accurately weighed sample of fenoprofen calcium dihydrate was placed in an

aluminum pan. The sample was heated at a constant rate, and the heat flow to the sample

was monitored relative to an empty reference pan. This allows for the determination of the

temperatures and enthalpies of thermal events.

TGA: A sample of the material was heated in a controlled atmosphere on a sensitive

microbalance. The change in mass of the sample as a function of temperature was recorded,

providing quantitative information about dehydration and decomposition processes.

Visualizing the Crystal Structure Determination
Workflow and Molecular Interactions
To better understand the process of crystal structure determination and the resulting molecular

arrangement, the following diagrams are provided.
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Caption: Experimental workflow for the characterization of fenoprofen calcium dihydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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